molecular formula C12H19NO4S B14068289 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- CAS No. 102362-80-1

1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-

Cat. No.: B14068289
CAS No.: 102362-80-1
M. Wt: 273.35 g/mol
InChI Key: WSLNVXRJYUTLAN-UHFFFAOYSA-N
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Description

The compound 1-propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- features a propanesulfonic acid backbone substituted with a propylamino group linked to a 3-hydroxyphenyl ring. This structure combines the strong acidity of the sulfonic acid group (-SO₃H) with the electron-donating properties of the phenolic -OH group.

Properties

CAS No.

102362-80-1

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

3-[3-(3-hydroxyphenyl)propylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO4S/c14-12-6-1-4-11(10-12)5-2-7-13-8-3-9-18(15,16)17/h1,4,6,10,13-14H,2-3,5,7-9H2,(H,15,16,17)

InChI Key

WSLNVXRJYUTLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCNCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-1-propanesulfonic Acid

The precursor 3-bromo-1-propanesulfonic acid is synthesized via reaction of 1,3-dibromopropane with sodium sulfite in ethanol at 80°C for 10 hours, followed by acidification with HCl to pH 1–3. This yields the sulfonic acid with a bromine leaving group at the 3-position, enabling subsequent amination.

Reaction Conditions:

  • Reactants: 1,3-Dibromopropane (3.0 eq), sodium sulfite (1.0 eq)
  • Solvent: Ethanol
  • Temperature: 80°C
  • Time: 10 hours
  • Workup: Filtration, acidification, and ethanol recrystallization
  • Yield: ~15 g (exact yield unspecified).

Method 2: Reductive Amination of Keto-Sulfonic Acid Derivatives

Synthesis of 3-Oxo-1-propanesulfonic Acid

A hypothetical route involves oxidizing 3-hydroxy-1-propanesulfonic acid (synthesized via methods in Patent CN101012218A) to the corresponding ketone. For example, using pyridinium chlorochromate (PCC) in dichloromethane:

$$ \text{3-Hydroxy-1-propanesulfonic acid} \xrightarrow{\text{PCC}} \text{3-Oxo-1-propanesulfonic acid} $$

Reductive Amination with 3-(3-Hydroxyphenyl)Propylamine

The ketone reacts with the amine under hydrogenation conditions, akin to the Raney nickel-catalyzed hydrogenation described in Patent CN101362709B.

Reaction Conditions:

  • Catalyst: Raney nickel (2–10% w/w)
  • Pressure: 2.0 MPa H₂
  • Temperature: 60°C
  • Solvent: Ethanol
  • Yield (Hypothetical): 70–85% based on analogous reactions.

Advantages:

  • High selectivity for secondary amine formation.
  • Compatibility with sulfonic acid groups under neutral pH.

Method 3: Condensation Reactions

Sulfonyl Chloride Intermediate

Activation of the sulfonic acid as a sulfonyl chloride (e.g., using PCl₅) enables coupling with amines. However, this route risks over-chlorination and requires stringent moisture control.

Reaction Sequence:
$$ \text{1-Propanesulfonic acid} \xrightarrow{\text{PCl}_5} \text{1-Propanesulfonyl chloride} \xrightarrow{\text{Amine}} \text{Target compound} $$

Limitations:

  • Low yields due to side reactions with the hydroxyphenyl group.
  • Limited documentation in provided sources.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nucleophilic Substitution Straightforward, scalable Competing hydrolysis; moderate purity 50–70% (estimated)
Reductive Amination High selectivity; robust to functional groups Requires high-pressure equipment 70–85% (hypothetical)
Condensation Versatile for diverse amines Low yields; complex purification 30–50% (hypothetical)

Data Tables

Table 1: Reaction Conditions for 3-Bromo-1-propanesulfonic Acid Synthesis

Parameter Value
Reactants 1,3-Dibromopropane, Na₂SO₃
Solvent Ethanol
Temperature 80°C
Time 10 hours
Workup Filtration, HCl acidification

Table 2: Hypothetical Amination Conditions

Parameter Value
Amine 3-(3-Hydroxyphenyl)propylamine
Solvent DMF
Base K₂CO₃
Temperature 70°C
Time 18 hours

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, using reducing agents like sodium borohydride.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes. The propylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

The 3-hydroxyphenyl group distinguishes the target compound from analogs with alternative aromatic substituents. Key comparisons include:

Compound Aromatic Substituent Electronic Effect pKa (Predicted/Reported) Applications/Notes Reference
1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- 3-hydroxyphenyl Electron-donating (-OH) ~1.5–2.5 (estimated) Potential use in surfactants, buffers -
3-(3-Hydroxyphenyl)propionic acid 3-hydroxyphenyl Electron-donating (-OH) ~4.5 (carboxylic acid) Metabolite of caffeic acid
1-Propanesulfonic acid, 3-[[2-(3-fluorophenyl)-1,1-dimethylethyl]amino]- 3-fluorophenyl Electron-withdrawing (-F) Not reported Likely higher chemical stability

Key Findings :

  • The 3-hydroxyphenyl group enhances solubility in polar solvents due to hydrogen bonding, whereas fluorinated analogs (e.g., 3-fluorophenyl) exhibit increased hydrophobicity and resistance to metabolic degradation .
  • The electron-donating -OH group may lower the sulfonic acid’s pKa slightly compared to electron-withdrawing substituents .

Variations in the Amino Group

The propylamino linker in the target compound contrasts with bulkier or more complex amino substituents in analogs:

Compound Amino Group Structure Basicity/Steric Effects Molecular Weight (g/mol) Applications Reference
Target Compound Propylamino Moderate basicity, linear ~285 (estimated) Research chemicals, intermediates -
3-[3-(Dimethylamino)propyl(heptadecafluorooctylsulfonyl)amino]-1-propanesulfonic acid Dimethylaminopropyl + perfluorinated chain High steric hindrance 706.44 Surfactants, fluoropolymer synthesis
MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid) Morpholino Weak basicity, cyclic ~225.27 Biological buffer (pH 6.5–7.9)

Key Findings :

  • Bulky substituents (e.g., perfluorinated chains in ) reduce solubility in aqueous media but enhance thermal and chemical stability.
  • Cyclic amines like morpholino (MOPSO) are preferred in buffering systems due to their stable pH range .

Fluorinated vs. Non-Fluorinated Derivatives

Fluorination significantly alters hydrophobicity and reactivity:

Compound Fluorination Density (g/cm³) Key Properties Reference
Target Compound None ~1.3–1.5 (est.) Hydrophilic, biodegradable -
3-[3-(Dimethylamino)propyl(heptadecafluorooctylsulfonyl)amino]-1-propanesulfonic acid Heptadecafluorooctyl chain 1.606 Hydrophobic, resistant to oxidation
1-Propanesulfonic acid, 3-(trimethylsilyl)- Trimethylsilyl Not reported Enhanced thermal stability

Key Findings :

  • Fluorinated derivatives exhibit exceptional resistance to degradation, making them suitable for industrial applications like coatings and surfactants .
  • Non-fluorinated analogs (e.g., target compound) are more environmentally benign but less stable under harsh conditions.

Sulfonic Acid vs. Phosphonic Acid Analogs

The sulfonic acid group differs from phosphonic acid in acidity and coordination chemistry:

Compound Acid Group pKa Range Applications Reference
Target Compound Sulfonic acid ~1.5–2.5 Catalysis, ion-exchange resins -
Propylphosphonic acid Phosphonic acid ~2.0–3.0 Metal chelation, corrosion inhibition

Key Findings :

  • Sulfonic acids are stronger acids (lower pKa) than phosphonic acids, enhancing their utility in acidic environments .
  • Phosphonic acids excel in metal-binding applications due to their dual protonation sites .

Research and Application Insights

  • Biological Relevance: Metabolites like 3-(3-hydroxyphenyl)propionate sulfate suggest that the target compound or its derivatives may participate in xenobiotic metabolism, though sulfonic acids are generally less common in biological systems than carboxylic or sulfuric acid esters.
  • Industrial Use: Fluorinated sulfonic acids dominate in high-performance materials, while non-fluorinated variants (e.g., target compound) are explored in greener chemistry applications .

Biological Activity

1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-
  • Molecular Formula : C12H17NO3S
  • CAS Number : Not explicitly provided in the search results.

The compound features a sulfonic acid group which is known to enhance solubility and biological activity in various contexts.

The biological activity of 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that sulfonic acids can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that compounds similar to this one can protect neuronal cells from apoptosis, which may have implications for neurodegenerative diseases.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various propanesulfonic acid derivatives. It was found that derivatives with hydroxy groups exhibited significant radical scavenging activity, indicating that 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- may similarly possess these properties .

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that the compound could inhibit the production of TNF-alpha in macrophages stimulated with LPS. This suggests a potential role in managing conditions characterized by excessive inflammation .

Study 3: Neuroprotection

Research on related compounds has shown neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. This raises the possibility that 1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]- could offer similar protective benefits .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryCytokine inhibition
NeuroprotectiveProtection against apoptosis

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, immediately wash with soap and water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and avoid generating dust. Store in a cool, dry place under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Refer to Safety Data Sheets (SDS) for specific firefighting measures, as sulfonic acid derivatives may emit toxic fumes (SOx, NOx) upon combustion .

Basic: What synthetic routes are available for preparing this compound?

Methodological Answer:
A plausible route involves:

Sulfonation: React 3-[(3-hydroxyphenyl)propylamine] with propane sultone or a sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF) under nitrogen.

Purification: Use column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization from ethanol/water.

Characterization: Validate via 1H^1H-NMR (amide proton δ ~6.5–7.5 ppm) and FT-IR (S=O stretching ~1040 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions in NMR or IR data may arise from tautomerism or solvent effects. Strategies include:

  • Variable Solvent NMR: Compare spectra in DMSO-d6 (stabilizes H-bonding) vs. CDCl3 (non-polar).
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • 2D NMR Techniques: Employ HSQC or HMBC to resolve ambiguous proton-carbon correlations .

Advanced: How can yield be optimized during multi-step synthesis?

Methodological Answer:
Optimize reaction parameters:

  • Temperature Control: Use a jacketed reactor to maintain 0–5°C during sulfonation to minimize side reactions.
  • Catalysis: Introduce a Lewis acid (e.g., ZnCl2_2) to enhance electrophilic substitution efficiency.
  • Workup: Extract impurities via liquid-liquid extraction (ethyl acetate/water) before final crystallization .

Basic: Which analytical techniques confirm purity and structure?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
  • Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+.
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How does the 3-hydroxyphenyl group influence solvent-dependent reactivity?

Methodological Answer:
The phenolic -OH group enhances solubility in polar solvents (e.g., water, DMSO) but may form aggregates in non-polar media. Design experiments to assess:

  • Solubility Tests: Measure saturation concentrations in solvents of varying polarity.
  • Kinetic Studies: Monitor reaction rates (e.g., esterification) in water vs. THF to quantify solvent effects on nucleophilicity .

Basic: What storage conditions prevent degradation?

Methodological Answer:
Store at –20°C in amber glass vials under argon. Desiccate with silica gel to prevent hydrolysis. Avoid prolonged exposure to light, as the aromatic moiety may undergo photodegradation .

Advanced: What role does the propylamino group play in biological interactions?

Methodological Answer:
The propylamino group may facilitate hydrogen bonding with proteins. Proposed studies:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip and measure binding kinetics with target enzymes.
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .

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